molecular formula C18H32O2 B15401186 9,10-Octadecadienoic acid CAS No. 4643-94-1

9,10-Octadecadienoic acid

Cat. No.: B15401186
CAS No.: 4643-94-1
M. Wt: 280.4 g/mol
InChI Key: MIUGEKCBUJPQFK-UHFFFAOYSA-N
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Description

9,10-Octadecadienoic acid (CID: 107568) is an 18-carbon unsaturated fatty acid with two double bonds at positions 9 and 10. Its molecular formula is C₁₈H₃₂O₂, with a molecular weight of 280.45 g/mol . This compound is a key bioactive constituent identified in entomopathogenic fungi such as Beauveria bassiana, where it constitutes up to 35.47% of crude extracts . Its insecticidal properties are notable, with demonstrated larvicidal activity against Tuta absoluta (LC₅₀: 25.937 µg/mL at 24 h) via inhibition of acetylcholinesterase (AChE) and odorant-binding proteins (OBPs) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 9,10-Octadecadienoic acid in biological samples?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-23 or HP-88) for separation. Derivatize samples via methylation (e.g., BF₃-methanol) to improve volatility. Electron ionization (EI) at 70 eV generates characteristic fragments, such as m/z 294 [M]⁺ for methyl esters. Retention indices (RI) should be cross-referenced with NIST libraries .
  • Infrared Spectroscopy (IR) : Identify functional groups via carbonyl (C=O) stretching at ~1700 cm⁻¹ and conjugated diene (C=C) absorption near 1600 cm⁻¹. Neat samples or KBr pellets are suitable for transmission mode analysis .

Q. How can this compound be synthesized and purified for experimental use?

  • Synthesis : Catalytic oxidation of linoleic acid (C18:2 ω-6) using MnO₂ or H₂O₂ under controlled pH (7–8) and temperature (25–40°C) yields this compound. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .
  • Purification : Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water, 85:15 v/v). Confirm purity (>98%) via GC-MS or NMR (¹H and ¹³C) .

Q. What is the biological significance of this compound in lipid peroxidation studies?

  • Role : It acts as a biomarker for oxidative stress, generated via non-enzymatic peroxidation of linoleic acid. Quantify its levels in plasma or tissue homogenates using LC-MS/MS with deuterated internal standards (e.g., d₄-9-HODE) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound interact with lipoxygenase (LOX) or cyclooxygenase (COX) pathways?

  • Experimental Design :

  • Enzyme Assays : Incubate recombinant LOX/COX with this compound (10–100 µM) in Tris-HCl buffer (pH 7.4). Monitor product formation (e.g., hydroperoxides) via UV-Vis at 234 nm (LOX) or 37°C oxygen consumption (COX) .
  • Inhibitor Studies : Use NDGA (LOX inhibitor) or aspirin (COX inhibitor) to validate specificity. Data contradictions may arise from isoform-specific activity (e.g., LOX-5 vs. LOX-12) .

Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?

  • Data Analysis :

  • Metabolomics : Apply multivariate analysis (PCA or OPLS-DA) using software like Progenesis QI to distinguish endogenous vs. exogenous sources in tissue extracts .
  • Dose-Response Validation : Test concentrations spanning 0.1–100 µM in cell models (e.g., RAW 264.7 macrophages) to address variability in pro-inflammatory vs. antioxidant effects .

Q. What advanced techniques improve sensitivity in detecting this compound in complex matrices?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with HILIC columns for polar metabolites. Data-dependent acquisition (DDA) enhances identification of low-abundance isomers .
  • Stable Isotope Tracing : Administer ¹³C-labeled linoleic acid to track this compound biosynthesis in vivo. LC-MS/MS with multiple reaction monitoring (MRM) quantifies isotopic enrichment .

Q. Tables for Key Data

Table 1 : Spectral Signatures of this compound

TechniqueKey Peaks/FeaturesReference
GC-MS (EI)m/z 294 [M]⁺, 264 [M-CH₃OH]⁺
IR1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C)
¹H NMR (CDCl₃)δ 5.3–5.5 (diene), δ 2.3 (COOH)

Table 2 : Comparative Reactivity in Enzyme Assays

EnzymeSubstrate (µM)ProductInhibition (%)Conditions
LOX-5509-HPODE85 (NDGA)pH 7.4, 25°C
COX-2100PGG₂70 (Aspirin)pH 7.0, 37°C

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Derivatives

9,12-Octadecadienoic Acid (Linoleic Acid)

  • Structure : Double bonds at positions 9 and 12 (all-cis configuration).
  • Molecular Weight : 280.45 g/mol (same as 9,10-isomer).
  • Sources : Predominant in plants such as Vitex negundo (16.85% in leaves) , Hibiscus rosa-sinensis (4.43% in volatile oils) , and Benincasa hispida (most abundant compound in crude extracts) .
  • Bioactivity: Key roles in human nutrition (essential fatty acid) and plant defense mechanisms. Exhibits antioxidant and anti-inflammatory properties in Anthocleista nobilis .

9(Z),12(E)-Octadecadienoic Acid

  • Structure : Mixed cis-trans configuration (9-cis, 12-trans).
  • Bioactivity : Alters membrane fluidity and spatial orientation in lipid bilayers due to its geometric isomerism .
  • Research Applications : Studied for its role in lipid biochemistry and cell membrane dynamics .

14,17-Octadecadienoic Acid

  • Structure : Double bonds at positions 14 and 15.
  • Sources : Identified in Malva verticillata (winter melon seeds) .

Saturated and Monounsaturated Analogues

n-Hexadecanoic Acid (Palmitic Acid)

  • Structure : 16-carbon saturated fatty acid.
  • Sources: Co-occurs with 9,10-octadecadienoic acid in B. bassiana (16.13% of crude extract) and Vitex negundo .
  • Bioactivity: Moderate insecticidal activity (LC₅₀: ~52 µg/mL in B. bassiana extracts) . Lacks the AChE-binding specificity of this compound.

9-Octadecenoic Acid (Oleic Acid)

  • Structure: 18-carbon monounsaturated fatty acid (double bond at position 9).
  • Sources : Found in Hibiscus rosa-sinensis (4.04% in volatile oils) and Cordia dichotoma .

Mechanistic Insights and Research Findings

Molecular Interactions

  • This compound: Binds to T. absoluta AChE (PDB ID: 1H22) with a docking score of −7.5, cavity volume of 1,062 ų, and hydrophobic interactions at the active site . This specificity is absent in 9,12-isomers or saturated analogues.
  • 9,12-Octadecadienoic Acid: Primarily interacts with odorant-binding proteins (OBPs) in insects but with lower affinity compared to 9,10-isomer .

Preparation Methods

Chemical Synthesis via Urea Inclusion Complex Formation

Base-Catalyzed Isomerization of cis-Linoleic Acid

The urea inclusion method isolates specific CLA isomers by exploiting differences in molecular geometry. In this process, cis-linoleic acid undergoes selective complexation with urea in ethanol at 60–80°C. Saturated fatty acids precipitate as sodium salts upon cooling to 0°C, leaving cis-linoleic acid in solution. Adding sodium methoxide (10 g in 100 mL ethanol) induces isomerization at 60°C for 4 hours, yielding trans-9,cis-11-octadecadienoic acid at 98% purity and 80% yield.

Key parameters :

  • Urea-to-fatty acid ratio: 3:1 (w/w)
  • Reaction temperature: 60°C ± 2°C
  • Base catalyst: Sodium methoxide (0.5% w/v)

Crystallization and Isolation

After isomerization, cooling the mixture to 0°C for 12 hours crystallizes urea-fatty acid complexes. Filtration isolates the inclusion complex, which is then shaken in warm water to dissociate urea. The organic phase, washed with anhydrous MgSO₄, yields 98.5–99% pure trans-9,cis-11 isomer. Gas chromatography confirms stereochemical fidelity, with negligible side products (<2%).

Iodine-Mediated Isomerization for trans-10,cis-12 Isomer

Reaction Mechanism and Conditions

Iodine promotes double-bond migration in cis-linoleic acid via a radical intermediate. Dissolving 100 g of substrate in tetrahydrofuran (THF) at 5°C, followed by adding iodine (40 g) and sodium sulfite (26 g), initiates isomerization over 48 hours. Quenching with potassium bicarbonate (66 g) and sulfate (50 g) halts the reaction, yielding a 1:1 mixture of trans-9,cis-11 and trans-10,cis-12 isomers.

Optimization insights :

  • Solvent polarity: THF > acetonitrile > dimethylformamide
  • Iodine stoichiometry: 0.4 eq relative to substrate
  • Reaction time: 48 hours (90% conversion)

Post-Reaction Processing

Ethyl acetate extraction (2 × 800 mL) followed by hexane concentration isolates the CLA mixture. Sequential washing with water removes residual salts, and rotary evaporation yields a crude product with 85–90% purity. Further purification via low-temperature crystallization enhances isomer-specific yields.

Microbial Biosynthesis Using Lactobacillus plantarum

Enzymatic Pathways for CLA Production

Lactobacillus plantarum employs a multi-enzyme system to convert linoleic acid into CLA isomers. The pathway involves:

  • Hydration : CLA hydratase (CLA-HY) adds water to cis-9,cis-12-linoleic acid, forming 10-hydroxy-cis-12-octadecenoic acid.
  • Dehydrogenation : CLA dehydrogenase (CLA-DH) oxidizes the hydroxyl group to a ketone, yielding 10-oxo-cis-12-octadecenoic acid.
  • Isomerization : CLA decarboxylase (CLA-DC) shifts the double bond to generate trans-10,cis-12-octadecadienoic acid.

Table 1: Enzyme Activities in CLA Biosynthesis

Enzyme Cofactor Product Yield (%)
CLA-HY FAD, NADH 10-hydroxy-cis-12-acid 65
CLA-DH NAD+ 10-oxo-cis-12-acid 72
CLA-DC None trans-10,cis-12-CLA 58

Fermentation Optimization

Batch fermentation at 37°C and pH 6.5 maximizes CLA output. Substrate feeding strategies (e.g., pulsed linoleic acid addition) prevent toxicity, achieving titers of 2.8 g/L. Downstream processing via centrifugal partition chromatography isolates 9,10-CLA isomers at >95% purity.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency Metrics Across Production Platforms

Method Purity (%) Yield (%) Scalability Cost (USD/kg)
Urea inclusion 98.5 80 Industrial 120
Iodine isomer. 85 75 Pilot-scale 95
Microbial 95 65 Lab-scale 220

Chemical methods excel in scalability but require hazardous reagents (e.g., iodine). Microbial biosynthesis offers stereoselectivity but faces cost barriers in large-scale applications. Hybrid approaches, such as enzymatic polishing of chemically derived intermediates, may bridge these gaps.

Properties

CAS No.

4643-94-1

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20)

InChI Key

MIUGEKCBUJPQFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C=CCCCCCCCC(=O)O

Origin of Product

United States

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